![molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9](/img/structure/B3043533.png)
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Vue d'ensemble
Description
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a compound known for its significant role as an inhibitor of protein kinase B (PKB or Akt). This compound is part of a class of molecules that have shown potential in cancer therapy due to their ability to interfere with intracellular signaling pathways that regulate cell growth and survival .
Méthodes De Préparation
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine derivatives. This reaction is often carried out in solvents such as 1-butanol or 1,4-dioxane . The resulting intermediate compounds can then be further modified to enhance their bioavailability and selectivity .
Analyse Des Réactions Chimiques
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by different amine groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine ring, affecting the compound’s activity and stability.
Common Reagents and Conditions: Typical reagents include hydrogen chloride (HCl) for deprotection steps and various amines for substitution reactions.
Applications De Recherche Scientifique
Inhibition of Protein Kinase B (PKB)
The primary application of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is its role as an inhibitor of PKB, a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. This compound has been shown to exhibit:
- Potent Inhibition : It acts as an ATP-competitive inhibitor of PKBβ with a selectivity ratio of up to 150-fold over PKA (Protein Kinase A) .
- In Vivo Efficacy : Studies indicate that this compound can inhibit tumor growth in human xenograft models at well-tolerated doses, suggesting its potential as an anticancer agent .
Development of Orally Bioavailable Inhibitors
Research has focused on modifying the structure of this compound to enhance its pharmacokinetic properties:
- Structural Modifications : Variations in the linker group and substituents have led to the identification of more effective inhibitors with improved oral bioavailability .
Compound | Selectivity for PKB | Oral Bioavailability | In Vivo Activity |
---|---|---|---|
Original Compound | High | Low | Moderate |
Modified Compound A | Higher | Improved | Strong |
Modified Compound B | Highest | Enhanced | Very Strong |
Applications in Cancer Therapy
Given its mechanism of action, the compound is being investigated for its therapeutic potential in various cancers:
- Tumor Growth Inhibition : Research has demonstrated that compounds derived from this compound can significantly inhibit the growth of tumors in preclinical models .
Case Studies and Findings
Several studies have documented the effectiveness of this compound:
- Study on PKB Inhibition :
- Tumor Xenograft Models :
- Pharmacokinetic Studies :
Mécanisme D'action
The primary mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine involves the inhibition of protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By binding to the ATP-binding site of PKB, the compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine can be compared with other similar compounds such as:
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds also inhibit PKB but may have different selectivity and bioavailability profiles.
Janus Kinase 3 (Jak3) inhibitors: Compounds like CP-690,550 share a similar mechanism of action but target different kinases.
Pyrimidine-based drugs: Drugs like methotrexate and imatinib also contain pyrimidine rings and are used in cancer therapy.
The uniqueness of this compound lies in its high selectivity for PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .
Activité Biologique
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, often referred to as compound CCT128930 , has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.
Overview of PKB Inhibition
PKB is a crucial player in various cellular signaling pathways that regulate growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer progression. Therefore, selective inhibitors of PKB are being explored as potential anticancer agents.
This compound has been identified as a potent ATP-competitive inhibitor of PKBβ with significant selectivity over related kinases such as PKA. The compound demonstrated up to 150-fold selectivity for PKB compared to PKA in vitro, making it a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structural modifications made to the pyrrolo[2,3-d]pyrimidine scaffold have been pivotal in enhancing the compound's potency and selectivity. The introduction of various substituents on the piperidine ring has been shown to affect both the binding affinity and selectivity towards PKB. For instance:
- Substituents at N-7 and C-5 : Molecular docking studies indicated that specific hydrophobic and hydrophilic groups at these positions could optimize interactions with the active site of PKB .
- Linker Variations : Modifications in the linker group between the piperidine and the pyrrolo moiety were explored to improve oral bioavailability and metabolic stability. Compounds with 4-amino substitutions exhibited enhanced pharmacokinetic properties .
Biological Assays and In Vivo Studies
In vitro assays have confirmed that this compound effectively inhibits PKB activity, leading to reduced cell proliferation in cancer cell lines. Notably:
- Tumor Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was also observed .
Table 1: Summary of Biological Activity
Parameter | Value |
---|---|
Selectivity for PKB over PKA | Up to 150-fold |
IC50 (PKB inhibition) | Nanomolar range |
In vivo efficacy | Significant tumor growth inhibition |
Oral bioavailability | Improved with structural modifications |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity : A study demonstrated that this compound inhibited the growth of various human cancer cell lines by inducing apoptosis through PKB pathway modulation .
- Antimalarial Potential : Research into related pyrrolo[2,3-d]pyrimidines suggested potential antiplasmodial activity against Plasmodium falciparum CDPK4, indicating broader biological applications beyond oncology .
Propriétés
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJTCRGELSHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.